2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines chloro, methoxycarbonyl, and pyrazolidinylidene groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, including esterification, nitration, hydrolysis, hydrogenation, bromination, and diazotization . The starting materials are often commercially available compounds, and the reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-CHLORO-5-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H15ClN2O7 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-chloro-5-[5-[(Z)-[1-(4-methoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H15ClN2O7/c1-32-23(31)12-2-5-14(6-3-12)26-21(28)17(20(27)25-26)11-15-7-9-19(33-15)13-4-8-18(24)16(10-13)22(29)30/h2-11H,1H3,(H,25,27)(H,29,30)/b17-11- |
InChI Key |
KOWFRUBMSHYORP-BOPFTXTBSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2 |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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